Turbinmicin: A Deep Dive into a Novel Marine-Derived Antifungal Agent
Turbinmicin: A Deep Dive into a Novel Marine-Derived Antifungal Agent
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and preclinical evaluation of turbinmicin, a promising novel antifungal agent. The emergence of multi-drug-resistant (MDR) fungal pathogens, such as Candida auris, presents a significant threat to global health, necessitating the discovery of new therapeutics with novel mechanisms of action. Turbinmicin, a natural product derived from a marine microbiome, has demonstrated potent and broad-spectrum antifungal activity, including against pan-resistant fungal strains, making it a compelling candidate for further development.
Discovery and Origin
Turbinmicin was discovered through a systematic effort to identify novel antimicrobial compounds from under-explored marine ecosystems.[1][2] A research collaboration at the University of Wisconsin-Madison collected various ocean-dwelling invertebrates from the Florida Keys between 2012 and 2016.[3][2] From these organisms, nearly 1,500 strains of actinobacteria were isolated and cultivated.[3][2]
The producing organism of turbinmicin was identified as a strain of Micromonospora sp. (WMMC-415), isolated from the microbiome of a sea squirt, Ecteinascidia turbinata.[3][4] This discovery highlights the potential of marine invertebrate microbiomes as a rich source of novel, bioactive secondary metabolites.[3][1] The name "turbinmicin" is derived from the species name of its host organism.[3][1]
Discovery Workflow
The discovery of turbinmicin followed a multi-step process, beginning with sample collection and culminating in the identification of a potent antifungal molecule. This workflow can be visualized as follows:
Quantitative Data on Antifungal Activity
Turbinmicin has demonstrated potent in vitro activity against a wide range of clinically relevant fungal pathogens, including those with resistance to existing antifungal drug classes.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of turbinmicin were determined against a panel of 39 fungal isolates using the Clinical and Laboratory Standards Institute (CLSI) microbroth dilution methods (M27 and M38).[4] The results indicate broad-spectrum activity, with particularly low MICs against multi-drug-resistant strains.
| Fungal Species | Strain ID | MIC (µg/mL) | Resistance Profile |
| Candida auris | B11211 | 0.25 | Pan-resistant (Fluconazole MIC >256 µg/mL, Amphotericin B MIC 2 µg/mL, Micafungin MIC 4 µg/mL) |
| Candida glabrata | - | - | Echinocandin and triazole-resistant |
| Aspergillus fumigatus | F11628 | - | Triazole-resistant |
| Various Genera | - | 0.03 - 0.5 | Most tested genera |
| Zygomycetes | - | 4 - 8 | - |
| A comprehensive table of MIC values against all 39 tested isolates can be found in the supplementary materials of the primary publication by Zhang et al. in Science (2020). |
In Vivo Efficacy Studies
The efficacy of turbinmicin has been evaluated in mouse models of invasive fungal infections, demonstrating its potential for in vivo activity.
| Infection Model | Fungal Strain | Host | Dosing Regimen | Outcome |
| Invasive Candidiasis | Candida auris (B11211) | Neutropenic mice | 0.25 to 4 mg/kg every 6 hours for 24 hours | 3.6 log10 reduction in kidney fungal burden at the highest dose.[5] |
| Invasive Pulmonary Aspergillosis | Aspergillus fumigatus (F11628) | Neutropenic and corticosteroid-immunosuppressed mice | 0.25 to 1 mg/kg every 6 hours for 4 days | 1.5 log10 reduction in lung fungal burden at the highest dose.[6] |
Importantly, turbinmicin exhibited a favorable safety profile in these studies, with no toxic side effects observed in mice at concentrations up to 1000 times higher than the minimum effective dose.[2]
Mechanism of Action
Turbinmicin exerts its antifungal effect through a novel mechanism of action, targeting a fungal-specific pathway and thereby minimizing the potential for cross-resistance with existing antifungal agents.[4]
Inhibition of Vesicular Trafficking
The primary molecular target of turbinmicin has been identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[1][4][7][8] Sec14p plays a crucial role in the regulation of the trans-Golgi network, which is central to vesicle-mediated trafficking in fungal cells.[7] By inhibiting Sec14p, turbinmicin disrupts the secretory and endocytic pathways, leading to an accumulation of cargo proteins in the Golgi and endosomes.[4] This disruption of cellular transport is ultimately fungicidal.
This mechanism is particularly effective against fungal biofilms, which are notoriously resistant to conventional antifungal therapies. Turbinmicin has been shown to disrupt the delivery of extracellular vesicles (EVs) that are essential for the formation of the biofilm matrix.[9][10] This not only inhibits biofilm formation but can also potentiate the activity of other antifungal drugs against established biofilms.[9][10]
Signaling Pathway Diagram
The proposed mechanism of action for turbinmicin is illustrated in the following diagram:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of turbinmicin.
Isolation of Turbinmicin-Producing Bacterium
-
Sample Collection : Specimens of the sea squirt Ecteinascidia turbinata were collected from their natural marine habitat in the Florida Keys.
-
Bacterial Isolation : The collected specimens were surface-sterilized and homogenized. The resulting tissue slurry was serially diluted and plated on various selective agar media suitable for the growth of actinomycetes.
-
Cultivation and Strain Identification : Individual bacterial colonies were isolated, purified, and identified based on their morphological characteristics and 16S rRNA gene sequencing. This led to the identification of the Micromonospora sp. strain WMMC-415.
In Vitro Antifungal Susceptibility Testing
-
Methodology : The in vitro activity of purified turbinmicin was assessed using the broth microdilution methods outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi).
-
Inoculum Preparation : Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. Suspensions were prepared in sterile saline and adjusted to a standardized turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure : The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of turbinmicin were prepared in RPMI-1640 medium. The standardized fungal inoculum was added to each well.
-
Incubation : The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination : The MIC was defined as the lowest concentration of turbinmicin that resulted in a significant inhibition of visible fungal growth compared to the growth control well.
In Vivo Efficacy in a Mouse Model of Invasive Candidiasis
-
Animal Model : A neutropenic mouse model of invasive candidiasis was used, which is a standard model for evaluating antifungal efficacy.
-
Immunosuppression : Mice were rendered neutropenic through the administration of cyclophosphamide.
-
Infection : Mice were infected intravenously with a clinical isolate of pan-resistant Candida auris (B11211).
-
Treatment : Treatment with turbinmicin was initiated shortly after infection. The compound was administered via intraperitoneal injection at various doses (0.25 to 4 mg/kg) every 6 hours for a total of 24 hours.
-
Efficacy Assessment : The primary endpoint was the fungal burden in the kidneys, a major target organ in this infection model. Kidneys were harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs) per gram of tissue. A significant reduction in CFU/g compared to vehicle-treated control mice indicated efficacy.
Conclusion
Turbinmicin represents a significant advancement in the search for novel antifungal agents. Its marine origin, potent activity against MDR pathogens, and unique mechanism of action make it a highly promising lead compound for preclinical and clinical development. The targeting of the fungal-specific Sec14p protein and the resulting disruption of vesicular trafficking offer a new strategy to combat invasive fungal infections and the growing challenge of antifungal resistance. Further research into the optimization of turbinmicin's structure and its formulation for therapeutic delivery is warranted.
References
- 1. New Effective and Safe Antifungal Isolated From Sea Squirt Microbiome - School of Pharmacy [pharmacy.wisc.edu]
- 2. Scientists Discover New Effective and Safe ‘Antifungal Turbinmicin’ from Sea Squirt Microbiome [sciencetimes.com]
- 3. courthousenews.com [courthousenews.com]
- 4. A marine microbiome antifungal targets urgent-threat drug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal microbiomes hold the key to new antifungals | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle–mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle-mediated trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. odisee.limo.libis.be [odisee.limo.libis.be]
